molecular formula C12H17BrClN B13272354 [(2-Bromo-5-chlorophenyl)methyl](3-methylbutan-2-yl)amine

[(2-Bromo-5-chlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13272354
M. Wt: 290.63 g/mol
InChI Key: JNVFRSVWQUWRNF-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound with the molecular formula C12H17BrClN. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methylbutan-2-ylamine group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-5-chlorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated amine derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogen atoms and the amine group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

(2-Bromo-5-chlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(2-Bromo-5-chlorophenyl)methyl]amine: Lacks the methylbutan-2-yl group, which may affect its reactivity and biological activity.

    (2-Bromo-5-chlorophenyl)methylamine: Similar structure but with a different alkyl group, which can influence its chemical properties and applications.

    (2-Bromo-5-chlorophenyl)methylamine: Contains a longer alkyl chain, potentially affecting its solubility and interaction with biological targets.

The uniqueness of (2-Bromo-5-chlorophenyl)methylamine lies in its specific combination of halogenated phenyl and alkylamine groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17BrClN/c1-8(2)9(3)15-7-10-6-11(14)4-5-12(10)13/h4-6,8-9,15H,7H2,1-3H3

InChI Key

JNVFRSVWQUWRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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